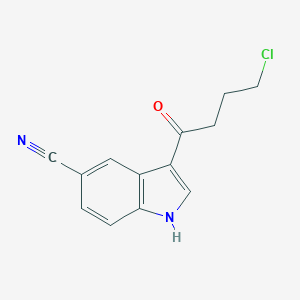

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Description

Properties

IUPAC Name |

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFORIOBMTPKWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436934 | |

| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276863-95-7 | |

| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile and a Representative Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor. Accurate structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient. This document provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of this class of compounds, using 3-acetyl-1H-indole-5-carbonitrile as a practical example.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| CAS Number | 276863-95-7 |

| Appearance | White crystalline powder |

Spectroscopic Data and Interpretation (Representative Analog: 3-acetyl-1H-indole-5-carbonitrile)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and types of protons in a molecule and their connectivity. The expected chemical shifts (δ) for the protons of 3-acetyl-1H-indole-5-carbonitrile in a solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.3 | Singlet (broad) | - |

| H2 | ~8.3 | Singlet | - |

| H4 | ~8.1 | Singlet | - |

| H6 | ~7.6 | Doublet | ~8.5 |

| H7 | ~7.4 | Doublet | ~8.5 |

| CH₃ | ~2.5 | Singlet | - |

Interpretation:

-

The downfield signal around 12.3 ppm is characteristic of the indole N-H proton.

-

The singlets for H2 and H4 are indicative of their positions on the indole ring without adjacent proton coupling partners.

-

The doublets for H6 and H7 with a coupling constant of approximately 8.5 Hz suggest they are ortho to each other on the benzene ring.

-

The singlet at approximately 2.5 ppm corresponds to the three protons of the acetyl methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The anticipated chemical shifts for 3-acetyl-1H-indole-5-carbonitrile are presented below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O | ~192 |

| C2 | ~135 |

| C3 | ~116 |

| C3a | ~128 |

| C4 | ~129 |

| C5 | ~106 |

| C6 | ~127 |

| C7 | ~115 |

| C7a | ~136 |

| CN | ~119 |

| CH₃ | ~27 |

Interpretation:

-

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, around 192 ppm.

-

The carbon of the nitrile group (CN) typically appears around 119 ppm.

-

The remaining aromatic and indole ring carbons have characteristic shifts between 106 and 136 ppm.

-

The methyl carbon of the acetyl group will be the most upfield signal, around 27 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 247.69.

Expected Fragmentation Pattern:

The molecule would likely fragment at the butanoyl side chain, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3400 - 3300 |

| C≡N (nitrile stretch) | 2230 - 2210 |

| C=O (ketone stretch) | 1680 - 1660 |

| C-Cl (stretch) | 800 - 600 |

| Aromatic C-H (stretch) | 3100 - 3000 |

| Aromatic C=C (stretch) | 1600 - 1450 |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the spectrum on the same instrument, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Sample Preparation for Mass Spectrometry (ESI)

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection into the mass spectrometer.

Mass Spectrometry Data Acquisition

-

Acquire the mass spectrum in positive ion mode using an electrospray ionization source.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Sample Preparation for IR Spectroscopy (ATR)

-

Place a small amount of the solid, crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

IR Data Acquisition

-

Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: General experimental workflow for the structure elucidation of indole derivatives.

Technical Guide: Physicochemical Properties and Synthetic Protocols of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (CAS 276863-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, identified by CAS number 276863-95-7, is a pivotal chemical intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information. The indole core and the presence of a reactive chlorobutanoyl group make this molecule a versatile building block in medicinal chemistry.[2]

Physicochemical Properties

The physical and chemical data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClN₂O | [3] |

| Molecular Weight | 246.69 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 169-170 °C | |

| Boiling Point (Predicted) | 489.9 ± 35.0 °C | |

| Density (Predicted) | 1.31 g/cm³ | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and hot Methanol | |

| Purity | ≥99% (Typical) | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the Friedel-Crafts acylation of a protected or unprotected 5-cyanoindole. The following sections detail a common experimental protocol.

Synthesis of this compound from 1-tosyl-1H-indole-5-carbonitrile

This protocol involves the Friedel-Crafts acylation of a tosyl-protected 5-cyanoindole, followed by deprotection.

Experimental Protocol:

-

Acylation: To a solution of 1-tosyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride.

-

Catalysis: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: The resulting intermediate, 3-(4-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile, can be deprotected by treating it with a base, such as sodium hydroxide, in a mixture of methanol and water.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic pathway for this compound.

Role in Vilazodone Synthesis

This compound is a key precursor in the multi-step synthesis of Vilazodone. The subsequent steps typically involve the reduction of the ketone group to a methylene group, followed by a nucleophilic substitution reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Caption: Synthetic workflow from the intermediate to Vilazodone.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or signaling pathways directly modulated by this compound. Its primary significance lies in its role as a synthetic intermediate. The final product, Vilazodone, exerts its therapeutic effects through a dual mechanism of action: potent and selective inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor. This leads to an increase in serotonin levels in the synaptic cleft and modulation of serotonergic neurotransmission.

Safety and Handling

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).

-

Signal Word: Danger.

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Standard laboratory safety procedures should be strictly followed.

Conclusion

This compound is a well-characterized intermediate with a crucial role in the synthesis of the antidepressant Vilazodone. This guide provides essential physicochemical data and synthetic protocols to aid researchers and drug development professionals in their work with this compound. Due to the limited information on its biological activity and the potential hazards, appropriate safety precautions must be observed during its handling and use.

References

Navigating the Solubility Landscape of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications in research and drug development.[1][2] This technical guide provides a comprehensive overview of the solubility of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile in organic solvents. In the absence of specific experimental data for this compound, this document offers a framework for approaching its solubility determination. It includes predictive methodologies, qualitative assessments based on structural analogs, detailed experimental protocols for solubility measurement, and a template for data presentation. This guide is intended to be a practical resource for scientists working with this and other novel chemical entities.

Introduction to Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to challenges in formulation development and may hinder the progression of a promising drug candidate.[2] this compound, a molecule with potential applications in medicinal chemistry, possesses a complex structure with various functional groups that influence its interaction with different solvents. Understanding its solubility profile is therefore essential for its advancement in the drug discovery pipeline.

Predicting the Solubility of this compound

Predictive methods, both qualitative and computational, offer a valuable first pass in assessing a compound's solubility, thereby guiding solvent selection and experimental design.[3]

Qualitative Assessment: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] It states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound features:

-

An indole ring system , which is generally considered to be weakly polar.

-

A nitrile group (-CN) , which is a strongly polar functional group.

-

A carbonyl group (C=O) within the chlorobutanoyl side chain, which is also polar.

-

An alkyl chain with a terminal chlorine atom , which contributes to the molecule's non-polar character and can engage in halogen bonding.

Based on this structure, it can be inferred that this compound will likely exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited due to the presence of the polar nitrile and carbonyl groups. Solubility in polar protic solvents will depend on the balance between hydrogen bonding potential and the overall molecular structure.

Computational and Quantitative Prediction Methods

For more quantitative predictions, several computational models are available:

-

Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate the structural properties of compounds with their solubility.[5]

-

Thermodynamic Models: Methods like the General Solubility Equation (GSE) predict solubility by considering the enthalpy of dissolution and the entropy of mixing.[5]

-

Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to predict the solubility of new compounds with high accuracy.[1][6] These models can be trained on datasets of molecules with similar structural features to provide a more accurate prediction for the compound of interest.

Solubility of Structurally Related Compounds

Table 1: Experimentally Determined Mole Fraction Solubility of Indole-3-Acetic Acid at 313.15 K (25°C)

| Solvent | Solvent Type | Mole Fraction Solubility (x 10⁻²) |

| Ethyl acetate | Polar aprotic | 1.223 |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | >1 (Implied High Solubility) |

| N,N-Dimethylformamide (DMF) | Polar aprotic | >1 (Implied High Solubility) |

| n-Butanol | Polar protic | <1 |

| Acetone | Polar aprotic | <1 |

| Isopropanol | Polar protic | <1 |

| 1,4-Dioxane | Weakly polar | <1 |

| n-Propanol | Polar protic | <1 |

| Ethanol | Polar protic | 0.0458 |

| Methanol | Polar protic | 0.0602 |

| Acetonitrile | Polar aprotic | <0.01 |

| Chloroform | Non-polar | <0.01 |

Data adapted from a study on the solubility of indole-3-acetic acid.[7]

The high solubility of indole-3-acetic acid in polar aprotic solvents like ethyl acetate, DMSO, and DMF is noteworthy.[7] Given the presence of polar groups in this compound, a similar trend in solubility can be anticipated. However, the longer, non-polar chlorobutanoyl chain may slightly decrease solubility in highly polar solvents compared to indole-3-acetic acid, while potentially increasing it in less polar solvents.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for obtaining accurate solubility data.[3] The two most common methods are the equilibrium (shake-flask) method and the kinetic (turbidimetric) method.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a solute in a saturated solution at equilibrium.[8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the solution to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any undissolved solid, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge the sample at high speed and collect the clear supernatant.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method determines the concentration at which a compound precipitates from a solution.[8]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.

-

Titration: Add small aliquots of the stock solution to the test solvent in a multi-well plate.

-

Precipitation Detection: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader. The point at which a significant increase in turbidity is observed indicates the onset of precipitation.

-

Calculation: The concentration at which precipitation occurs is reported as the kinetic solubility.

Data Presentation

For systematic recording and comparison, experimental solubility data should be organized in a clear and structured manner.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method Used | Observations |

| Acetone | Polar aprotic | |||||

| Acetonitrile | Polar aprotic | |||||

| Chloroform | Non-polar | |||||

| Dichloromethane (DCM) | Non-polar | |||||

| Dimethylformamide (DMF) | Polar aprotic | |||||

| Dimethyl sulfoxide (DMSO) | Polar aprotic | |||||

| Ethyl acetate | Polar aprotic | |||||

| Ethanol | Polar protic | |||||

| Methanol | Polar protic | |||||

| Tetrahydrofuran (THF) | Polar aprotic |

Visualizing Workflows and Concepts

Diagrams can effectively illustrate experimental processes and theoretical concepts.

Caption: Workflow for determining the solubility of a novel compound.

Caption: Conceptual diagram of expected solubility based on solvent type.

Conclusion

While specific experimental solubility data for this compound is not publicly available, a combination of predictive methods, analysis of structural analogs, and established experimental protocols provides a robust framework for its determination. The structural features of the molecule suggest a favorable solubility profile in polar aprotic solvents. For definitive data, the thermodynamic equilibrium (shake-flask) method is recommended. The information and methodologies presented in this guide are intended to empower researchers to effectively characterize the solubility of this and other novel compounds, a critical step in the journey of drug discovery and development.

References

Unveiling the Biological Potential of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activity of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, a synthetic indole derivative. While primarily recognized as a key intermediate in the synthesis of the antidepressant Vilazodone, the inherent pharmacological potential of the indole scaffold warrants a thorough investigation of its standalone biological effects. This document consolidates the current understanding of the biological activities associated with structurally similar indole compounds, outlines detailed experimental protocols for assessing its potential anticancer and kinase inhibitory effects, and provides a framework for future research directions. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the therapeutic applications of novel indole derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with diverse and potent biological activities. Derivatives of indole have been successfully developed as antiviral, antimicrobial, antioxidant, and notably, anticancer agents. This compound, with its distinct substitution pattern, presents an intriguing candidate for biological screening. Although its primary documented use is as a precursor in pharmaceutical manufacturing, its structural features suggest potential interactions with various biological targets.[1] This guide aims to provide a comprehensive overview of the methodologies and potential signaling pathways relevant to the biological evaluation of this compound.

Potential Biological Activities of Indole Derivatives

While specific biological data for this compound is not extensively available in the public domain, the broader class of indole derivatives has demonstrated significant activity in several therapeutic areas, particularly oncology.

Anticancer Activity

Indole compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2] Numerous studies have highlighted the cytotoxicity of novel indole derivatives against a range of cancer cell lines.[3][4][5][6]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indole derivatives have emerged as a promising class of kinase inhibitors, targeting key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7][8][9][10] The structural motifs present in this compound suggest that it could potentially interact with the ATP-binding site of various kinases.

Quantitative Data on Related Indole Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the cytotoxic activities of various indole derivatives against different cancer cell lines, as reported in the literature.

| Compound/Derivative Class | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Indolyl-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | Cytotoxicity | 0.8 | [3] |

| Indolyl-1,2,4-triazole (7n) | MCF7 (Breast) | Cytotoxicity | 1.6 | [3] |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f) | HCT116 (Colon) | Cytotoxicity | 6.76 µg/mL | [4] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f) | Various | Antiproliferative | GI50 = 29 nM | [11] |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (10b) | A549 (Lung) | Antiproliferative | 12.0 nM | [5] |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (10b) | K562 (Leukemia) | Antiproliferative | 10 nM | [5] |

Note: The above data is for structurally related compounds and should be used as a guideline for designing experiments for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

Add the kinase and its specific substrate to the wells of a 384-well plate.

-

Add the diluted compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by indole derivatives and a typical experimental workflow for biological activity screening.

Caption: Experimental workflow for assessing the biological activity of the target compound.

Caption: Simplified EGFR signaling pathway, a potential target for indole derivatives.

Conclusion and Future Directions

This compound represents a molecule of interest for biological evaluation due to its indole scaffold. While its current application is primarily as a synthetic intermediate, the extensive research on related indole derivatives suggests a strong possibility of inherent pharmacological activity. This guide provides the necessary framework, including detailed experimental protocols and potential signaling pathways, to initiate a comprehensive investigation into its biological effects. Future research should focus on performing the outlined in vitro assays to determine its cytotoxic and kinase inhibitory potential. Positive results would warrant further studies, including in vivo models, to fully elucidate its therapeutic promise. The exploration of such compounds is crucial for the discovery of novel and effective therapeutic agents.

References

- 1. CAS 276863-95-7: 3-(4-chlorobutanoyl)-1H-indole-5-carbonit… [cymitquimica.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Putative Mechanism of Action: A Technical Guide on 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is a key chemical intermediate primarily recognized for its role in the synthesis of the antidepressant drug Vilazodone.[1][2][3] While direct studies on the mechanism of action of this intermediate are not publicly available, its chemical structure, featuring a reactive indole core and a chloroalkyl moiety, suggests potential for biological interactions.[1] This technical guide will delve into the known context of this compound, focusing on its established role in the synthesis of Vilazodone and the well-characterized mechanism of action of Vilazodone as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[3] Putative biological activities will be discussed based on its structural features, alongside a clear distinction that these are hypothetical in the absence of direct experimental evidence.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C13H11ClN2O.[2] Its structure is characterized by an indole nucleus, a five-membered carbonitrile group, and a 4-chlorobutanoyl side chain at the 3-position.[1] The presence of the electrophilic chloroalkyl chain and the biologically significant indole scaffold suggests a potential for this molecule to interact with biological nucleophiles, a common mechanism for covalent inhibitors. However, its primary and well-documented utility lies in the field of medicinal chemistry as a precursor for more complex pharmaceutical agents.[3][4]

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 276863-95-7 | [1] |

| Molecular Formula | C13H11ClN2O | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Synonyms | Vilazodone Intermediate 6, 3-(4-Chlorobutyryl)-1H-Indole-5-Carbonitrile | [1] |

| Primary Application | Intermediate in Vilazodone synthesis | [3] |

Role in the Synthesis of Vilazodone

The principal documented application of this compound is as a key building block in the multi-step synthesis of Vilazodone.[3] The synthesis involves the reaction of this intermediate with other chemical entities to construct the final, pharmacologically active molecule. The 4-chlorobutanoyl side chain is particularly important as it provides a reactive handle for subsequent chemical transformations.

The following diagram illustrates the simplified synthetic pathway from this compound to Vilazodone.

Caption: Synthetic route from the intermediate to Vilazodone.

The Mechanism of Action of Vilazodone

Understanding the mechanism of Vilazodone is crucial for contextualizing the significance of its synthetic precursors. Vilazodone is a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3] This dual-action mechanism is believed to contribute to its efficacy in treating major depressive disorder.

3.1. Serotonin Reuptake Inhibition

As an SSRI, Vilazodone binds to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, Vilazodone increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

3.2. 5-HT1A Receptor Partial Agonism

In addition to its SSRI activity, Vilazodone acts as a partial agonist at the 5-HT1A receptor. These receptors are located both presynaptically (as autoreceptors) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs. Postsynaptic 5-HT1A receptor activation also contributes to the overall therapeutic effects.

The signaling pathway below illustrates the dual mechanism of action of Vilazodone.

Caption: Dual mechanism of Vilazodone on the serotonin system.

Putative Mechanism of Action of this compound: A Hypothetical Discussion

While no direct experimental data exists to define the mechanism of action for this compound, its chemical structure allows for some informed speculation. This section is intended to be a theoretical exploration and should not be interpreted as established fact.

The presence of a 4-chlorobutanoyl group introduces an electrophilic center into the molecule.[1] It is plausible that this chloroalkyl moiety could react with nucleophilic residues (such as cysteine, histidine, or lysine) on biological macromolecules like proteins. This could lead to covalent modification of the target protein, potentially resulting in irreversible inhibition. The indole ring itself is a common scaffold in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with protein targets.

Given the structural similarities of some indole derivatives to kinase inhibitors, one could hypothesize a potential interaction with the ATP-binding site of certain kinases.[5][6] However, without any screening data, this remains purely conjectural.

The following workflow outlines a hypothetical, generalized experimental approach to determine the mechanism of action of a novel compound like this compound.

Caption: A generalized workflow for elucidating a compound's mechanism.

Conclusion

References

- 1. CAS 276863-95-7: 3-(4-chlorobutanoyl)-1H-indole-5-carbonit… [cymitquimica.com]

- 2. This compound | 276863-95-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Evolving Landscape of Indole-5-carbonitrile Derivatives: A Pharmacological Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pharmacological profile of indole-5-carbonitrile derivatives. This whitepaper provides an in-depth analysis of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its myriad of derivatives, those bearing a carbonitrile group at the 5-position have garnered significant attention for their wide-ranging pharmacological activities. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases, by acting on a variety of biological targets.[3][4] This guide aims to provide a detailed overview of the pharmacological profile of indole-5-carbonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Indole-5-carbonitrile derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][5] Their mechanisms of action often involve the inhibition of key enzymes that are crucial for cancer cell survival and proliferation, such as kinase enzymes.[6][7]

Certain indole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in various cancers.[7][8] For instance, some novel indole derivatives have demonstrated dual inhibitory activity against both EGFR and SRC kinases, leading to the induction of apoptosis in cancer cells while showing lower toxicity towards normal cells.[8] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells and provides IC50 values, the concentration of a drug that is required for 50% inhibition in vitro.[3][9]

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based 1,3,4-Oxadiazoles | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [3] |

| A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [3] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [3] | |

| Indole-based Arylsulfonylhydrazides | MCF-7 (Breast Cancer) | 13.2 | [2] |

| MDA-MB-468 (Breast Cancer) | 8.2 | [2] | |

| Indole-Aryl Amide Derivatives | HT29 (Colorectal Carcinoma) | 2.61 | [10] |

| PC3 (Prostate Cancer) | 0.39 | [10] | |

| Jurkat J6 (T-cell Leukemia) | 0.37 | [10] | |

| Novel Indole Derivatives | A549 (Lung Cancer) | >50% cell death | [8] |

| MCF-7 (Breast Cancer) | >50% cell death | [8] | |

| PC3 (Prostate Cancer) | >50% cell death | [8] | |

| Indole-Thiophene Complex | HT29 (Colorectal Carcinoma) | Nanomolar range | [5] |

| HepG2 (Liver Cancer) | Nanomolar range | [5] | |

| HCT116 (Colorectal Carcinoma) | Nanomolar range | [5] | |

| T98G (Glioblastoma) | Nanomolar range | [5] | |

| Pyrazoline derivatives with indole nucleus | MCF-7 (Breast Cancer) | 15.43 | [5] |

| HeLa (Cervical Cancer) | 20.53 | [5] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[9]

-

Indole derivative stock solution (e.g., 10 mM in DMSO)[9]

-

MTT solution (5 mg/mL in PBS)[9]

-

DMSO[9]

-

96-well plates[9]

-

Multichannel pipette[9]

-

Plate reader[9]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Prepare serial dilutions of the indole derivative in complete medium.[9]

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[9]

-

Incubate the plate for a specified period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a plate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Indole derivatives, including those with a 5-carbonitrile group, have demonstrated promising antimicrobial activities against a variety of pathogenic bacteria and fungi.[4][11] The introduction of the indole moiety can enhance the antibacterial and antioxidant capabilities of existing pharmacophores.[11]

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4][11]

Quantitative Data: Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-modified pyrazolopyridine-carbonitriles | E. coli ATCC25915 | 1.0 | [11] |

| S. aureus ATCC25923 | 1.0 | [11] | |

| K. pneumoniae ATCC29212 | 2.0 | [11] | |

| P. aeruginosa ATCC10145 | 1.0 | [11] | |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus | 3.125-50 | [4] |

| MRSA | 3.125-50 | [4] | |

| E. coli | 3.125-50 | [4] | |

| B. subtilis | 3.125-50 | [4] | |

| C. albicans | 3.125-50 | [4] | |

| C. krusei | 3.125 | [4] | |

| Indole-acrylonitrile derivatives | S. aureus ATCC 6538 | 8-16 | [12] |

| S. epidermidis PMC 2118 | 8-16 | [12] | |

| E. coli | 32 | [12] | |

| C. albicans | 16 | [12] | |

| Ciprofloxacin-indole hybrids | Gram-positive and Gram-negative strains | 0.0625-32 | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to modulate key inflammatory pathways.[14][15][16] The anti-inflammatory effects are often assessed in animal models, such as the carrageenan-induced rat paw edema model.[14][17]

The mechanism of anti-inflammatory action can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory signaling pathways such as NF-κB.[15]

Simplified signaling pathway of inflammation and points of intervention by indole derivatives.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[18] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[18] Several indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.

The inhibitory potential of these compounds is determined through in vitro assays that measure the activity of the MAO enzymes in the presence of the inhibitor, yielding IC50 values.[18][19]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of indole derivatives against MAO enzymes using a fluorescent-based assay.[19]

Materials:

-

Recombinant human MAO-A or MAO-B enzyme[18]

-

Assay buffer

-

Substrate (e.g., p-tyramine or kynuramine)[18]

-

Fluorescent probe (e.g., Amplex Red)[19]

-

Horseradish peroxidase (HRP)[19]

-

Indole derivative stock solution (in DMSO)[19]

-

Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, pargyline for MAO-B)

-

96-well black plates[19]

-

Fluorescence plate reader[19]

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.[19]

-

Add the test compound dilutions to the wells of a 96-well black plate. Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.[19]

-

Add the MAO enzyme (A or B) to all wells except the no-enzyme control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[19]

-

Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.[19]

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[19]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[19]

Experimental workflow for the MAO inhibition assay.

Conclusion

Indole-5-carbonitrile derivatives represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their ability to interact with diverse biological targets makes them attractive candidates for the development of new therapeutic agents for a variety of diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of these fascinating molecules. The continued exploration of the structure-activity relationships of indole-5-carbonitrile derivatives will undoubtedly lead to the discovery of novel and more potent drug candidates in the future.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 19. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the synthetic compound 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. Primarily recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone, this indole derivative is predicted to interact with key targets in the central nervous system. This document outlines the rationale for these potential targets, summarizes relevant pharmacological data of the parent compound, provides detailed experimental protocols for target validation, and presents signaling pathways and experimental workflows in standardized visual formats.

Introduction

This compound is a synthetic organic molecule featuring an indole scaffold, a prevalent motif in numerous biologically active compounds.[1][2] Its primary significance in the scientific literature is as a direct precursor in the manufacturing of Vilazodone, a dual-acting serotonergic antidepressant.[3][4] Vilazodone is a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[5][6] The structural similarity of this compound to Vilazodone, particularly the shared indole core, strongly suggests that it may exhibit affinity for the same primary therapeutic targets.

The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and transporters.[7] While direct pharmacological data for this compound is not extensively available in public literature, its role as an intermediate for a well-characterized drug allows for a reasoned assessment of its potential therapeutic applications.

Potential Therapeutic Targets

Based on the pharmacology of its successor compound, Vilazodone, and the known bioactivities of indole derivatives, the primary potential therapeutic targets for this compound are the Serotonin Transporter (SERT) and the 5-HT1A Receptor .

Serotonin Transporter (SERT)

The Serotonin Transporter (SERT), also known as SLC6A4, is a monoamine transporter protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[7] Inhibition of SERT increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This is the primary mechanism of action for the widely used SSRI class of antidepressants.

A study deconstructing Vilazodone into its constituent fragments demonstrated that its indole derivatives are potent SERT inhibitors. This finding strongly supports the hypothesis that this compound, containing the core indole structure, is likely to exhibit inhibitory activity at SERT.

5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor that functions as a presynaptic autoreceptor, inhibiting serotonin synthesis and release, and as a postsynaptic receptor modulating neuronal activity.[8] Partial agonism at 5-HT1A receptors is a therapeutic strategy for anxiety and depression.[8][9]

Vilazodone's pharmacological profile includes partial agonism at the 5-HT1A receptor. While the indole moiety is critical for SERT inhibition, the complete structure of Vilazodone is responsible for its dual activity. It is plausible that this compound may have some affinity for the 5-HT1A receptor, although likely with a different potency compared to the final drug product.

Data Presentation

As of the latest literature review, specific quantitative pharmacological data (e.g., IC50, Ki) for this compound is not publicly available. However, to provide a frame of reference for its potential activity, the following table summarizes the known pharmacological data for its derivative, Vilazodone.

| Compound | Target | Assay Type | Value | Unit | Reference |

| Vilazodone | SERT | Inhibition Constant (Ki) | 0.1 | nM | [10] |

| Vilazodone | SERT | IC50 | 2.1 | nM | [10] |

| Vilazodone | 5-HT1A Receptor | IC50 | 0.2 | nM | [10] |

| Vilazodone | Norepinephrine Transporter (NET) | Ki | 56 | nM | [10] |

| Vilazodone | Dopamine Transporter (DAT) | Ki | 37 | nM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the activity of this compound at its potential therapeutic targets.

SERT Inhibition Assay (Radioligand Uptake)

This protocol describes a method to measure the inhibition of serotonin uptake by the serotonin transporter expressed in cells or synaptosomes.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Serotonin ([³H]5-HT)

-

Cell line expressing human SERT (e.g., HEK293-hSERT) or rat brain synaptosomes

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar

-

Inhibitor Control: A known SSRI (e.g., Paroxetine, Fluoxetine)

-

Scintillation fluid

-

Glass fiber filters (pre-treated with polyethylenimine)

-

Filtration apparatus (cell harvester)

-

Scintillation counter

Procedure:

-

Cell/Synaptosome Preparation: Prepare a suspension of HEK293-hSERT cells or rat brain synaptosomes in ice-cold assay buffer.

-

Assay Plate Preparation: In a 96-well plate, add serial dilutions of the test compound. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known SERT inhibitor).

-

Incubation: Add the cell or synaptosome suspension to each well. Pre-incubate for a short period at 37°C.

-

Initiation of Uptake: Add [³H]5-HT to each well to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation time (e.g., 10-15 minutes), terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by fitting the data to a dose-response curve.[3][11]

5-HT1A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of the test compound for the 5-HT1A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., serotonin)

-

Scintillation fluid

-

Glass fiber filters (pre-treated with polyethylenimine)

-

Filtration apparatus (cell harvester)

-

Scintillation counter

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add serial dilutions of the test compound. Include wells for total binding (vehicle control) and non-specific binding.

-

Incubation: Add the membrane preparation and the [³H]8-OH-DPAT radioligand to each well.

-

Equilibration: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Terminate the binding reaction by rapid filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8][12]

Mandatory Visualizations

Signaling Pathways

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflows

Caption: SERT Inhibition Assay Workflow.

Caption: 5-HT1A Receptor Binding Assay Workflow.

Conclusion

While direct pharmacological data for this compound is limited, its structural relationship to Vilazodone provides a strong basis for identifying its potential therapeutic targets. The Serotonin Transporter (SERT) and the 5-HT1A receptor are the most probable candidates for interaction. The experimental protocols and workflows provided in this guide offer a clear path for the empirical validation of these hypotheses. Further investigation into the structure-activity relationship of Vilazodone precursors and related indole derivatives would be highly valuable in elucidating the precise pharmacological profile of this compound and its potential for development as a therapeutic agent.

References

- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. benchchem.com [benchchem.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Vilazodone - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the In Silico Docking of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Disclaimer: As of the latest literature review, specific in silico docking studies for 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile have not been published. This guide, therefore, presents a comprehensive, technically-grounded, and hypothetical methodology based on established protocols for similar indole derivatives and its known role as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI).

Introduction

This compound is a crucial chemical intermediate in the synthesis of Vilazodone, an antidepressant that functions by inhibiting the human serotonin transporter (hSERT).[1] The indole scaffold is a common feature in molecules targeting monoamine transporters.[2] In silico molecular docking provides a powerful computational method to predict the binding orientation and affinity of a small molecule (ligand) to a protein target at the atomic level.[3][4] This guide outlines a detailed protocol for a hypothetical docking study of this compound with its most probable biological target, the human serotonin transporter (hSERT), to elucidate its potential binding mode and inhibitory activity.

Target Identification and Rationale

The primary objective of this hypothetical study is to investigate the potential interaction of this compound with the human serotonin transporter (hSERT). Vilazodone, for which this compound is a precursor, is a known inhibitor of hSERT.[5] Therefore, hSERT is selected as the most logical and relevant protein target for this in silico investigation. The study aims to predict if the intermediate possesses any intrinsic affinity for the transporter's binding sites.

Experimental Protocols: A Step-by-Step Methodology

This section details a robust and widely-accepted protocol for molecular docking, adaptable to various software suites such as AutoDock, Schrödinger's Glide, or GOLD.[6][7]

2.1 Software and Tools

-

Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Tools, PyMOL, Discovery Studio.

-

Protein Data Bank (PDB) for crystal structure.

-

Ligand Structure Drawing: ChemDraw or Marvin Sketch.

2.2 Protein Preparation

-

Structure Retrieval: The X-ray crystal structure of the human serotonin transporter (hSERT) is obtained from the Protein Data Bank. A suitable structure, such as PDB ID: 5I6X, which is co-crystallized with an inhibitor, would be selected.[8][9]

-

Initial Cleanup: The protein structure is loaded into a molecular modeling environment. All non-essential components, including water molecules, co-solvents, and any co-crystallized ligands, are removed from the PDB file.

-

Protein Pre-processing: The "Protein Preparation Wizard" (or an equivalent tool) is used to:

-

Add hydrogen atoms to the protein structure.

-

Assign correct bond orders and formal charges.

-

Optimize the orientation of hydroxyl groups, amide groups of asparagine and glutamine, and the protonation state of histidine residues.

-

-

Energy Minimization: A constrained energy minimization is performed on the protein structure to relieve any steric clashes. The minimization is typically constrained to a root-mean-square deviation (RMSD) of 0.30 Å for heavy atoms from the original crystal structure to ensure the backbone conformation remains largely unchanged.

2.3 Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn and converted into a 3D structure.

-

Ionization and Tautomerization: The ligand is processed to generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0).

-

Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS_2005) to find its lowest energy conformation.

2.4 Receptor Grid Generation

-

Binding Site Definition: The binding site is defined as a cubic box (the "grid") centered on the location of the co-crystallized inhibitor in the original PDB structure (e.g., the S1 central binding site).[5][10]

-

Grid Box Dimensions: The size of the grid box is set to enclose the entire binding pocket, typically with dimensions of 20Å x 20Å x 20Å, to allow the ligand to rotate and translate freely within the active site.

2.5 Molecular Docking Simulation

-

Docking Algorithm: A flexible docking approach is employed, where the ligand is treated as flexible, and the protein receptor is generally held rigid.[11]

-

Execution: The prepared ligand is docked into the generated receptor grid. The docking software samples numerous possible binding poses of the ligand within the active site.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG). The poses are then ranked based on this score (e.g., GlideScore, AutoDock binding energy). The most favorable poses (those with the lowest energy scores) are saved for further analysis.

Data Presentation: Hypothetical Docking Results

The quantitative output of a docking study is best summarized in a tabular format for clarity and comparison. The following tables represent a hypothetical outcome for the docking of this compound against hSERT, with Fluoxetine (a known SSRI) used as a reference compound.

Table 1: Hypothetical Docking Scores and Binding Energies

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG, kcal/mol) |

|---|---|---|

| This compound | -7.8 | -8.2 |

| Fluoxetine (Reference) | -9.5 | -10.1 |

Table 2: Hypothetical Intermolecular Interactions with hSERT (PDB: 5I6X) Residues

| Compound | Interacting Residues | Interaction Type |

|---|---|---|

| This compound | Asp98 | Hydrogen Bond |

| Tyr176 | Pi-Pi Stacking | |

| Phe335 | Hydrophobic | |

| Ile172 | Hydrophobic | |

| Ser438 | Hydrogen Bond | |

| Fluoxetine (Reference) | Asp98 | Ionic Interaction |

| Tyr95 | Hydrogen Bond | |

| Phe341 | Hydrophobic |

| | Gly442 | van der Waals |

Visualization of Workflows and Pathways

4.1 Experimental Workflow

The overall process of an in silico molecular docking study can be visualized as a sequential workflow.

4.2 Relevant Signaling Pathway

Inhibition of hSERT by a ligand like an SSRI leads to an increase in synaptic serotonin, which subsequently modulates postsynaptic signaling pathways.

Conclusion

This technical guide outlines a hypothetical yet robust framework for conducting an in silico docking study of this compound against the human serotonin transporter. Based on its structural relation to Vilazodone, such a study would be invaluable for predicting its potential as a direct hSERT inhibitor. The analysis of binding energies and specific molecular interactions would provide critical insights, guiding further experimental validation and the rational design of novel indole-based antidepressant compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 4. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]

- 5. idrblab.org [idrblab.org]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KBbox: Methods [kbbox.h-its.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. The binding mode of vilazodone in the human serotonin transporter elucidated by ligand docking and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-acyl-1H-indole-5-carbonitrile Compounds: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on 3-acyl-1H-indole-5-carbonitrile compounds. This class of molecules holds significant promise in the field of drug discovery, demonstrating a range of biological activities. This document consolidates available data on their synthesis, biological effects, and mechanisms of action, highlighting key findings and future research directions.

Synthesis of 3-acyl-1H-indole-5-carbonitrile Derivatives

The synthesis of the 3-acyl-1H-indole-5-carbonitrile scaffold is a critical step in the exploration of its therapeutic potential. The primary and most direct method for introducing an acyl group at the C-3 position of the indole ring is through Friedel-Crafts acylation. This reaction typically involves the treatment of an appropriately protected indole-5-carbonitrile with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

A notable example is the synthesis of intermediates for the antidepressant drug Vilazodone, which features a related indole core. The process often starts with the protection of the indole nitrogen, commonly with a tosyl group, to prevent side reactions and direct the acylation to the C-3 position.

General Synthetic Workflow:

Caption: General synthetic scheme for 3-acyl-1H-indole-5-carbonitrile.

Detailed Experimental Protocol: Friedel-Crafts Acylation of 1-tosyl-1H-indole-5-carbonitrile

This protocol is adapted from methodologies described for the synthesis of Vilazodone precursors.

-

Materials: 1-tosyl-1H-indole-5-carbonitrile, acyl chloride (e.g., 4-chlorobutyryl chloride), Lewis acid (e.g., InBr₃ or AlCl₃), and an appropriate solvent (e.g., toluene or THF).

-

Procedure:

-

Suspend 1-tosyl-1H-indole-5-carbonitrile in the chosen solvent at room temperature.

-

Add the Lewis acid catalyst to the suspension.

-

Slowly add the acyl chloride to the reaction mixture.

-

The reaction mixture is then heated to a specific temperature (e.g., 60-65°C) and monitored for completion using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with water or an acidic aqueous solution.

-

The product is extracted with an organic solvent, washed, dried, and purified, often by recrystallization or column chromatography.

-

-

Deprotection: The final step involves the removal of the N-protecting group (e.g., tosyl group) to yield the desired 3-acyl-1H-indole-5-carbonitrile. This can be achieved under various conditions depending on the protecting group used.

Biological Activities and Therapeutic Potential

The 3-acyl-1H-indole-5-carbonitrile scaffold is emerging as a promising pharmacophore in various therapeutic areas, with kinase inhibition being a particularly significant area of investigation.

Kinase Inhibition

The indole nucleus is a well-established scaffold for the design of kinase inhibitors. The planarity of the bicyclic system allows for effective interaction with the ATP-binding pocket of many kinases. The 3-acyl and 5-carbonitrile substitutions can be strategically utilized to enhance binding affinity and selectivity. The 3-acyl group can form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors. The 5-carbonitrile group can engage in additional interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the active site, thereby increasing potency and potentially influencing selectivity.

Hypothesized Kinase Binding Mode:

Caption: Putative interactions of the scaffold with a kinase active site.

While specific quantitative data for 3-acyl-1H-indole-5-carbonitrile compounds as kinase inhibitors is limited in publicly available literature, studies on related indole-3-carbonitrile and 3-acylindole derivatives provide strong evidence for their potential in this area.

Table 1: Kinase Inhibitory Activity of Related Indole Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Indole-3-carbonitrile Derivatives | DYRK1A | Double-digit nM | [1] |

| 3-Aroyl-1H-indoles | Tubulin Polymerization | 150-350 | [2] |

| Indolyl-pyrimidine Hybrids | EGFR | 250 | [3] |

Note: The table presents data for structurally related compounds to highlight the potential of the 3-acyl-1H-indole-5-carbonitrile scaffold. Direct SAR data for the specific core is a current gap in the literature.

Anticancer Activity

The inhibition of kinases that are dysregulated in cancer is a well-established therapeutic strategy. Given their potential as kinase inhibitors, 3-acyl-1H-indole-5-carbonitrile derivatives are being investigated for their anticancer properties. The antiproliferative activity of various indole derivatives has been demonstrated against a range of cancer cell lines.

Table 2: Anticancer Activity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-3-yl-thiosemicarbazones | MCF-7 | 21.76 | [4] |

| Indole derivatives of Ursolic Acid | SMMC-7721 | 0.56 | [5] |

| Indole-acrylamide derivatives | HCT116 | 11.99 | [4] |

| Indole-acrylamide derivatives | PC-3 | 14.43 | [4] |

Antiviral Activity

Indole derivatives have also shown promise as antiviral agents. For instance, 3-indoleacetonitrile has demonstrated activity against influenza A virus. While this compound lacks the 5-carbonitrile and the specific acyl group, it underscores the potential of the indole scaffold in antiviral drug discovery. The mechanism of action for antiviral indoles can be diverse, ranging from inhibiting viral entry or replication to modulating host immune responses.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for the 3-acyl-1H-indole-5-carbonitrile class is yet to be established due to limited published data, some general trends can be inferred from related indole series:

-

N-1 Substitution: Substitution on the indole nitrogen can significantly impact activity. For example, N-methylation has been shown to enhance the anticancer activity of some indole derivatives by over 60-fold.[4]

-

C-3 Acyl Group: The nature of the acyl group at the C-3 position is crucial for activity. The carbonyl oxygen is often involved in critical hydrogen bonding interactions with the target protein. The "R" group of the acyl moiety can be modified to explore hydrophobic pockets and optimize van der Waals interactions within the binding site.

-

C-5 Carbonitrile: The electron-withdrawing nature of the nitrile group at the C-5 position can influence the electronic properties of the indole ring system, potentially affecting its binding characteristics. It can also serve as a hydrogen bond acceptor.

-

Other Substitutions: Substitutions at other positions on the indole ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, and to explore additional binding interactions.

Logical Flow for SAR Exploration:

Caption: A workflow for investigating the SAR of the core scaffold.

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of 3-acyl-1H-indole-5-carbonitrile compounds are not extensively reported. However, standard assays used for evaluating kinase inhibitors and anticancer agents would be applicable.

General Protocol for In Vitro Kinase Inhibition Assay:

-

Principle: To measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

-